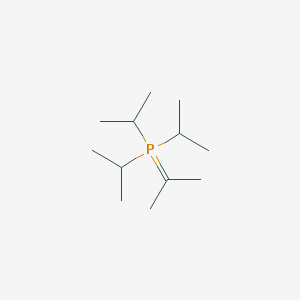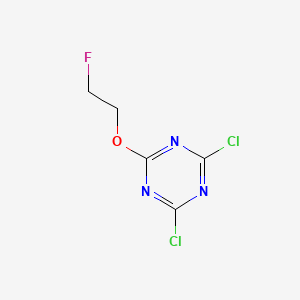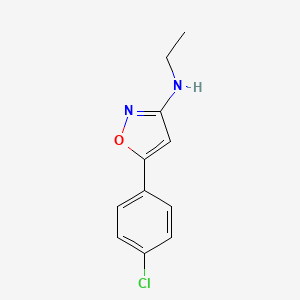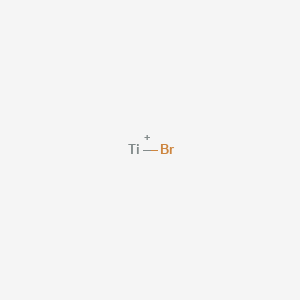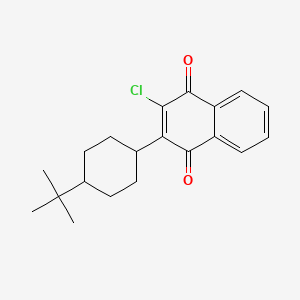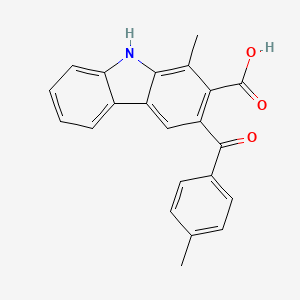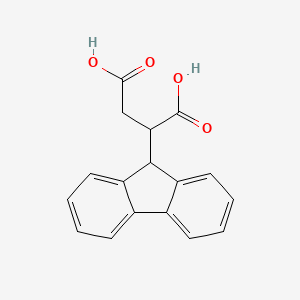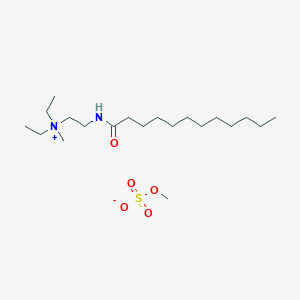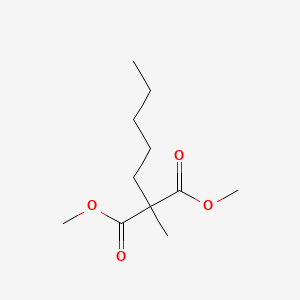
Dimethyl methyl(pentyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl methyl(pentyl)propanedioate is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl methyl(pentyl)propanedioate can be synthesized through the esterification of propanedioic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture to a temperature of around 60-70°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet the required standards for various applications.
化学反应分析
Types of Reactions
Dimethyl methyl(pentyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
科学研究应用
Dimethyl methyl(pentyl)propanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
作用机制
The mechanism of action of dimethyl methyl(pentyl)propanedioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Dimethyl propanedioate:
Methyl propionate: Another ester with a simpler structure, used in similar applications.
Uniqueness
Dimethyl methyl(pentyl)propanedioate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pentyl group provides additional hydrophobic interactions, making it suitable for specific applications where other esters may not be as effective.
属性
CAS 编号 |
98061-04-2 |
|---|---|
分子式 |
C11H20O4 |
分子量 |
216.27 g/mol |
IUPAC 名称 |
dimethyl 2-methyl-2-pentylpropanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-6-7-8-11(2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3 |
InChI 键 |
AHQUXASNCLXEQP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


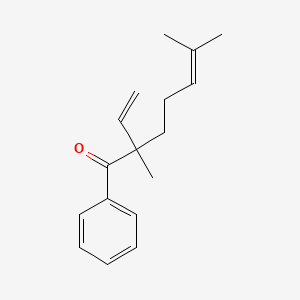
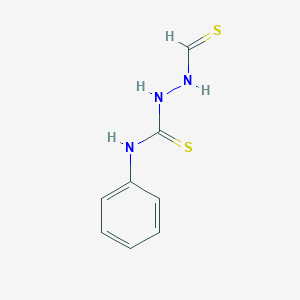
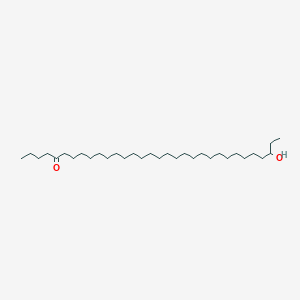
mercury](/img/structure/B14349590.png)

![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
